molecular formula C12H17Cl2N B1394657 3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydrochloride CAS No. 1257859-21-4

3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydrochloride

Cat. No.: B1394657
CAS No.: 1257859-21-4
M. Wt: 246.17 g/mol
InChI Key: GCHHISACAREYQA-UHFFFAOYSA-N
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Description

3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydrochloride is a useful research compound. Its molecular formula is C12H17Cl2N and its molecular weight is 246.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Reactivity with Carbon Monoxide : The compound's reactivity towards carbon monoxide has been explored. It is capable of yielding methyl 2-formylbenzoate and epimers of 3-methoxy-2-[(R)-1-phenylethyl]isoindolin-1-one (Albert et al., 2007).

Ligand Synthesis

  • Synthesis of Phosphoramidite Ligands : This chemical has been used in the scalable protocols for the synthesis of phosphoramidite (Feringa) ligands, which are crucial in asymmetric catalysis (Smith et al., 2008).

Chemical Synthesis

  • One-pot Synthesis of α-Amino Phosphonates : It serves as an efficient catalyst for the synthesis of α-amino phosphonates from aldehydes, aromatic amines, and trimethylphosphite (Reddy et al., 2005).

Fluorous Chemistry

  • Heat Facilitated Resolution : This compound has been utilized in the heat facilitated resolution of racemic acids, demonstrating its role in novel methods for enantiomer resolution (Szabó et al., 2006).

Organometallic Chemistry

  • Orthopalladation of Amines : This compound plays a role in orthopalladation reactions, which are significant in organometallic chemistry for forming metal-amino complexes (Vicente et al., 1997).

Properties

IUPAC Name

3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.ClH/c1-10(13)8-9-14-11(2)12-6-4-3-5-7-12;/h3-8,11,14H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHHISACAREYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC=C(C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.